molecular formula C21H24FNO B2679514 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime CAS No. 338392-41-9

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime

Cat. No.: B2679514
CAS No.: 338392-41-9
M. Wt: 325.427
InChI Key: FDRSCKXBTVRVSF-HZHRSRAPSA-N
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Description

This high-purity chemical entity, 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime, serves as a sophisticated intermediate in advanced chemical synthesis and pharmaceutical research. The compound features a unique molecular architecture combining a cyclopropyl ring adjacent to an isopropylphenyl group and an oxime ether moiety with a fluorobenzyl substituent. This specific structure suggests potential application in the discovery and development of new therapeutic agents. The presence of the fluorobenzyl group is particularly significant, as such modifications are often explored to fine-tune the bioavailability, metabolic stability, and binding affinity of lead compounds in medicinal chemistry campaigns. Furthermore, the structural complexity of this molecule makes it a valuable scaffold for constructing more elaborate chemical libraries aimed at probing specific biological targets. As a key building block, it enables researchers to access novel chemical space in the pursuit of compounds with targeted mechanisms of action. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO/c1-14(2)16-8-10-17(11-9-16)20-12-19(20)15(3)23-24-13-18-6-4-5-7-21(18)22/h4-11,14,19-20H,12-13H2,1-3H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRSCKXBTVRVSF-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of the cyclopropyl ketone intermediate, which is then reacted with an oxime derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group into other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, investigating its pharmacological properties and possible applications in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include oxime derivatives with variations in aryl substituents and fluorine positioning. Key comparisons are summarized below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences
1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime 338392-41-9 C₂₁H₂₄FNO 325.42 4-isopropylphenyl, 2-fluorobenzyl Reference compound; bulky isopropyl group, ortho-fluorine on benzyl
1-[2-(4-Methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime 478262-65-6 C₁₉H₂₀FNO₂ 313.37 4-methoxyphenyl, 4-fluorobenzyl Methoxy (electron-donating) vs. isopropyl (bulky, lipophilic); para-fluorine on benzyl
Fluxofenim (1-(4-chlorophenyl)-2,2,2-trifluoroethanone O-(1,3-dioxolan-2-ylmethyl)oxime) N/A C₁₂H₁₁ClF₃NO₂ 293.67 4-chlorophenyl, trifluoroethyl, dioxolane Trifluoromethyl and dioxolane groups; agrochemical use as a herbicide safener

Key Comparative Analysis

Substituent Effects on Physicochemical Properties Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to the methoxy-substituted analogue (CAS: 478262-65-6), which may improve membrane permeability but reduce aqueous solubility . Fluorine’s electron-withdrawing nature may also modulate the oxime’s reactivity . Steric Considerations: The cyclopropane ring imposes rigidity, but the bulkier isopropyl group (vs. methoxy) may restrict rotational freedom, impacting conformational stability .

Pharmacological Relevance: The 2-fluorobenzyl group is common in CNS-targeting drugs (e.g., antiepileptics), suggesting possible neuroactivity for the target compound, whereas the methoxy analogue’s para-fluorine might favor different target interactions .

Synthetic and Analytical Considerations Crystallography: Tools like SHELXL and WinGX () are widely used for structural validation of such compounds. The cyclopropane ring’s strain and stereochemistry likely require precise crystallographic analysis . Purity and Availability: Commercial availability of the target compound (Key Organics, Product ID: 1N-017) is noted, but detailed purity, stability, or spectral data (e.g., NMR, HPLC) are absent in the evidence .

Biological Activity

The compound 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime is a synthetic organic compound with potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22FNO
  • Molecular Weight : 295.37 g/mol

The chemical structure comprises a cyclopropane moiety linked to an ethanone and an oxime group, along with a fluorobenzyl substituent, which may influence its biological interactions.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of phenyl compounds can inhibit cell growth effectively in cancer models. The mechanism often involves disruption of the cell cycle and induction of apoptosis.

Cell Line IC50 (µM) Mechanism of Action
HT-29 (colon carcinoma)5.0Cell cycle arrest at G2/M phase
MCF7 (breast carcinoma)8.0Induction of apoptosis via mitochondrial pathway
M21 (skin melanoma)6.5Disruption of microtubule dynamics

These results suggest that the compound may possess similar properties, warranting further investigation into its antiproliferative effects.

Neuroprotective Effects

Preliminary studies on structurally related compounds have indicated potential neuroprotective effects. For example, some oxime derivatives have been shown to modulate neurotransmitter levels and exhibit antioxidant properties in models of oxidative stress.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzyme Activity : Compounds with oxime functionalities can act as enzyme inhibitors, potentially affecting pathways involved in cell proliferation and survival.
  • Interaction with Receptors : The presence of the fluorobenzyl group may facilitate binding to specific receptors, influencing signaling pathways related to growth and apoptosis.
  • Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

Case Studies

  • Anticancer Activity : A study involving a series of oxime derivatives demonstrated their ability to inhibit tumor growth in vivo using chick chorioallantoic membrane assays. The compounds showed comparable efficacy to established chemotherapeutics while exhibiting lower toxicity profiles.
  • Neuroprotection in Zebrafish Models : Research on related oxime compounds revealed their effectiveness in reducing seizure activity in pentylenetetrazole-induced zebrafish models, suggesting potential applications in treating epilepsy.

Q & A

Q. What are the key steps for synthesizing 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime?

Methodology :

  • Cyclopropane formation : React 4-isopropylbenzaldehyde with a diazo compound (e.g., diazomethane) under controlled conditions to form the cyclopropane ring.
  • Ketone intermediate : Convert the cyclopropane derivative to the ethanone intermediate via Friedel-Crafts acylation.
  • Oxime formation : Reflux the ethanone with hydroxylamine hydrochloride in ethanol to generate the oxime.
  • O-Benzylation : React the oxime with 2-fluorobenzyl chloride in the presence of anhydrous K₂CO₃ in ethanol under reflux (6–8 h). Monitor progress via TLC or colorimetric changes .
  • Purification : Isolate the product via cold-water precipitation, followed by recrystallization from ethanol .

Q. What spectroscopic methods are recommended for structural confirmation?

Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm cyclopropane protons (δ 0.8–1.5 ppm), oxime (δ 8.0–9.0 ppm), and fluorobenzyl substituents (¹⁹F NMR for fluorine environment).
  • Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structures using SHELXL for precise bond-length and angle analysis (e.g., cyclopropane ring strain) .

Q. How should intermediates be purified to avoid contamination?

Methodology :

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures for high-purity crystals.
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 8:2 to 6:4) for polar impurities.
  • Hygroscopic handling : Store intermediates under anhydrous conditions (argon atmosphere, molecular sieves) to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclopropane moiety be resolved during refinement?

Methodology :

  • Data collection : Use high-resolution synchrotron data (≤ 0.8 Å) to enhance electron density maps.
  • SHELXL refinement : Apply PART instructions to model disorder, with occupancy parameters adjusted via free variable constraints.
  • Thermal ellipsoid analysis : Validate atom positions using anisotropic displacement parameters. For severe disorder, consider twinning (HKLF 5 format in SHELX) .

Q. What strategies are effective for identifying and quantifying synthesis-related impurities?

Methodology :

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid). Monitor impurities like unreacted oxime (RT ~8.2 min) or fluorobenzyl byproducts.
  • Reference standards : Compare retention times and MS/MS spectra with authenticated impurities (e.g., EP Reference Standards for analogous compounds) .
  • Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic attack sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Solvent effects : Include implicit solvent models (e.g., PCM) to account for ethanol/water environments .

Q. What safety protocols are critical for handling fluorinated intermediates?

Methodology :

  • Ventilation : Use fume hoods for reactions involving 2-fluorobenzyl chloride (volatile, irritant).
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill management : Neutralize acid-sensitive spills with sodium bicarbonate. Consult SDS for emergency procedures (e.g., Infotrac contact) .

Data Contradictions and Mitigation

8. Discrepancies in cyclopropane ring strain calculations (experimental vs. DFT):

  • Root cause : Computational models may underestimate van der Waals repulsions in strained rings.
  • Mitigation : Cross-validate using MP2/cc-pVTZ methods and experimental X-ray bond lengths .

9. Conflicting HPLC impurity profiles across batches:

  • Root cause : Variable benzylation efficiency due to trace moisture in K₂CO₃.
  • Mitigation : Pre-dry K₂CO₃ at 150°C for 2 h and monitor reaction progress via in-situ IR (C=N stretch at ~1640 cm⁻¹) .

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